Cas no 101832-73-9 (2,3-Dimethyl-1H-indol-7-amine)

2,3-Dimethyl-1H-indol-7-amine is a substituted indole derivative characterized by the presence of methyl groups at the 2- and 3-positions and an amine functional group at the 7-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features make it valuable for constructing complex heterocyclic frameworks, often utilized in medicinal chemistry for bioactive molecule design. The amine group provides a reactive site for further functionalization, enabling the synthesis of derivatives with tailored properties. High purity and consistent quality are critical for its effective application in research and industrial processes. Proper handling and storage are recommended due to its sensitivity.
2,3-Dimethyl-1H-indol-7-amine structure
2,3-Dimethyl-1H-indol-7-amine structure
Product Name:2,3-Dimethyl-1H-indol-7-amine
CAS No:101832-73-9
MF:C10H12N2
MW:160.215682029724
MDL:MFCD01719234
CID:194900
PubChem ID:59003
Update Time:2025-05-23

2,3-Dimethyl-1H-indol-7-amine Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dimethyl-1H-indol-7-amine
    • 1H-Indol-7-amine,2,3-dimethyl-
    • BRN 0125515
    • O10579
    • SCHEMBL1011288
    • BDBM32209
    • NSC328475
    • AKOS016006657
    • (2,3-dimethyl-1H-indol-7-yl)amine
    • INDOLE, 7-AMINO-2,3-DIMETHYL-
    • DTXSID00144251
    • cid_59003
    • CHEMBL1603087
    • AMY28852
    • NSC-328475
    • AS-50024
    • 2,3-Dimethyl-1H-indol-7-ylamine
    • 7-Amino-2,3-dimethylindole
    • 1H-Indol-7-amine, 2,3-dimethyl-
    • 4-22-00-04353 (Beilstein Handbook Reference)
    • CS-0339868
    • SRBIHKSWFZJZFZ-UHFFFAOYSA-N
    • 101832-73-9
    • DB-337864
    • MDL: MFCD01719234
    • Inchi: 1S/C10H12N2/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,11H2,1-2H3
    • InChI Key: SRBIHKSWFZJZFZ-UHFFFAOYSA-N
    • SMILES: N1C(C)=C(C)C2C=CC=C(C1=2)N

Computed Properties

  • Exact Mass: 160.10016
  • Monoisotopic Mass: 160.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.8A^2
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.172
  • Boiling Point: 366.9°Cat760mmHg
  • Flash Point: 203.3°C
  • Refractive Index: 1.692
  • PSA: 41.81
  • LogP: 2.94810

2,3-Dimethyl-1H-indol-7-amine Pricemore >>

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